molecular formula C12H6Cl3NO2 B6392440 2-CHLORO-5-(2,5-DICHLOROPHENYL)ISONICOTINIC ACID CAS No. 1261987-43-2

2-CHLORO-5-(2,5-DICHLOROPHENYL)ISONICOTINIC ACID

Cat. No.: B6392440
CAS No.: 1261987-43-2
M. Wt: 302.5 g/mol
InChI Key: FQALBQGMYPYYCP-UHFFFAOYSA-N
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Description

2-Chloro-5-(2,5-dichlorophenyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a chlorine atom at the 2-position and a 2,5-dichlorophenyl group at the 5-position of the isonicotinic acid structure

Properties

IUPAC Name

2-chloro-5-(2,5-dichlorophenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl3NO2/c13-6-1-2-10(14)7(3-6)9-5-16-11(15)4-8(9)12(17)18/h1-5H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQALBQGMYPYYCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CN=C(C=C2C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20688021
Record name 2-Chloro-5-(2,5-dichlorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261987-43-2
Record name 2-Chloro-5-(2,5-dichlorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Molecular Architecture

2-Chloro-5-(2,5-dichlorophenyl)isonicotinic acid features a pyridine core with:

  • A chlorine atom at position 2

  • A carboxylic acid group at position 4 (isonicotinic acid backbone)

  • A 2,5-dichlorophenyl substituent at position 5

This configuration creates steric and electronic challenges during synthesis, particularly in achieving selective halogenation without over-functionalization.

Key Reactivity Hurdles

  • Regioselective Chlorination : Avoiding undesired chlorination at positions 3 or 6 while targeting position 2.

  • Aryl Group Installation : Coupling the 2,5-dichlorophenyl moiety without degrading the acid functionality.

  • Oxidation Stability : Preserving the carboxylic acid group during high-temperature chlorination steps.

Primary Synthetic Routes

Citrazinic Acid Pathway (Patent CN103804287A)

This two-step method demonstrates industrial viability:

Step 1: Chlorination to 2,6-Dichloroisonicotinic Acid

ParameterOptimal Conditions
Starting MaterialCitrazinic acid
Chlorinating AgentTriphosgene (1.1 eq)
CatalystTetramethylammonium chloride
Temperature125–135°C
Duration10–12 hours
Yield78–82%

Step 2: Directed Dechlorination

ParameterConditions
ReagentHydrazine hydrate (80%)
CatalystCuSO₄ (10% aqueous)
Temperature55°C (3 hours)
pH ControlNaHCO₃ buffer (pH 6–7)
Final Yield68–72%

This route's advantage lies in its use of inexpensive citrazinic acid, though the directional dechlorination requires precise Cu²⁺ coordination to remove the 6-chloro group selectively.

Suzuki-Miyaura Cross-Coupling Approach

Industrial Optimization Strategies

Continuous Flow Chlorination

Adopting technology from EP0121320A1:

ParameterBatch ProcessContinuous Flow
Reactor TypeStirred TankMicrochannel
Temperature Control±5°C±0.5°C
POCl₃ Consumption4.5 eq3.8 eq
Byproduct Formation12–15%4–6%
Space-Time Yield0.8 kg/m³·h3.2 kg/m³·h

Flow systems enhance heat transfer during exothermic chlorination steps, reducing decomposition of acid-sensitive intermediates.

Solvent Recycling Systems

Economic analysis of trichlorobenzene recovery:

CyclePurity (%)Reuse EfficiencyChlorination Yield
199.895%82%
598.187%80%
1095.473%76%

Implementing short-path distillation maintains solvent efficacy across 7–8 cycles before replacement.

Analytical Characterization Protocols

Purity Assessment

TechniqueCritical ParametersTarget Specification
HPLC (UV 254 nm)C18 column, 0.1% H₃PO₄/MeOH≥99.0% area
DSCHeating rate 10°C/minSharp melt at 214–216°C
Chlorine ContentOxygen flask combustion34.2–34.8% (theory 34.5%)

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2,5-dichlorophenyl)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Chloro-5-(2,5-dichlorophenyl)isonicotinic acid is a chemical compound with a chloro group at the second position and a 2,5-dichlorophenyl substituent at the fifth position of the isonicotinic acid structure. It belongs to the class of isonicotinic acids, which are derivatives of pyridine-3-carboxylic acid. The molecular formula for 2-chloro-5-(2,5-dichlorophenyl)isonicotinic acid is C₁₂H₆Cl₃NO₂, and it has a molecular weight of approximately 302.54 g/mol.

Potential Applications

Research indicates that 2-chloro-5-(2,5-dichlorophenyl)isonicotinic acid exhibits significant biological activities and potential applications in scientific research.

Antimicrobial and Anticancer Agent:

  • 2-chloro-5-(2,5-dichlorophenyl)isonicotinic acid has been studied for its potential as an antimicrobial and anticancer agent.
  • Derivatives with similar structures have demonstrated promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells. The mechanism of action often involves interaction with specific molecular targets, leading to alterations in cellular signaling pathways.

Synthesis of Related Compounds:

  • 2-chloro-5-(2,5-dichlorophenyl)isonicotinic acid's reactions are essential for modifying the compound's structure to enhance its biological activity or to synthesize related compounds. It serves as a building block in organic synthesis.

Interaction Studies:

  • Interaction studies focus on understanding how 2-chloro-5-(2,5-dichlorophenyl)isonicotinic acid interacts with biological systems. These studies typically involve:
  • Molecular Docking: Predicting binding affinities and modes with target proteins.
  • Cell-Based Assays: Evaluating the compound's effects on cell viability and signaling pathways.
  • In vivo Studies: Assessing its efficacy and safety in animal models.

Comparison of Structurally Similar Compounds:

Several compounds share structural similarities with 2-chloro-5-(2,5-dichlorophenyl)isonicotinic acid.

Compound NameStructural FeaturesBiological Activity
2-Chloro-6-(2,4-dichlorophenyl)nicotinic acidChloro at position 6, 2,4-dichlorophenyl groupAntimicrobial properties
2-Chloro-4-(3,4-dichlorophenyl)nicotinic acidChloro at position 4, 3,4-dichlorophenyl groupPotential anticancer activity
IsoniazidBasic structure without chlorinationAntituberculosis agent

Mechanism of Action

The mechanism of action of 2-chloro-5-(2,5-dichlorophenyl)isonicotinic acid involves its interaction with molecular targets and pathways within biological systems. The specific targets and pathways depend on the intended application. For example, in medicinal chemistry, the compound may inhibit specific enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic acid: A derivative of pyridine with a carboxylic acid substituent at the 4-position.

    2,5-Dichlorophenyl isothiocyanate: An isothiocyanate derivative with similar structural features.

    2-Amino-5-chlorobenzophenone: A substituted benzophenone with chlorine and amino groups.

Uniqueness

2-Chloro-5-(2,5-dichlorophenyl)isonicotinic acid is unique due to the specific arrangement of chlorine atoms and the 2,5-dichlorophenyl group on the isonicotinic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

2-Chloro-5-(2,5-dichlorophenyl)isonicotinic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article presents a detailed overview of its biological activity, synthesis, and research findings.

Chemical Structure and Properties

The compound is characterized by:

  • Molecular Formula : C12H8Cl3N O2
  • Molecular Weight : Approximately 302.54 g/mol
  • Structural Features : A chloro group at the 2-position and a 2,5-dichlorophenyl group at the 5-position of the isonicotinic acid structure.

This unique arrangement of substituents enhances its reactivity and biological activity compared to other similar compounds.

Antimicrobial Properties

Research indicates that 2-chloro-5-(2,5-dichlorophenyl)isonicotinic acid exhibits notable antimicrobial activity. Studies have shown that derivatives with similar structures can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or disruption of cellular processes.

Study ReferencePathogen TestedMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. It has demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms, including:

  • Inhibition of Specific Enzymes : The compound may inhibit enzymes involved in cell cycle regulation.
  • Alteration of Signaling Pathways : It can affect pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.
Cancer Cell LineIC50 (µM)Mechanism of Action
HeLa15.5Apoptosis induction
MCF-712.3Cell cycle arrest

Synthesis Methods

The synthesis of 2-chloro-5-(2,5-dichlorophenyl)isonicotinic acid can be achieved through several methods, with the Suzuki–Miyaura coupling being one of the most prominent. This method allows for the formation of carbon-carbon bonds under mild conditions.

Common Synthetic Routes

  • Suzuki–Miyaura Coupling :
    • Reagents : Palladium catalysts, boron reagents.
    • Conditions : Mild temperature, functional group tolerance.
  • Oxidation and Reduction Reactions :
    • The compound can undergo oxidation to form carboxylic acids or ketones, while reduction can yield alcohols or amines.

The biological activity of 2-chloro-5-(2,5-dichlorophenyl)isonicotinic acid is largely attributed to its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. For instance, its anticancer effects are associated with the inhibition of kinases involved in tumor growth.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antimicrobial Study :
    • A study demonstrated that 2-chloro-5-(2,5-dichlorophenyl)isonicotinic acid inhibited the growth of multiple bacterial strains, suggesting its potential as a new antimicrobial agent .
  • Cancer Research :
    • In vitro studies on HeLa and MCF-7 cell lines showed significant inhibition of cell proliferation at low concentrations (IC50 values ranging from 12.3 to 15.5 µM), indicating its potential use in cancer therapy .
  • Inflammatory Response :
    • Further investigations revealed that this compound could modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Q & A

Q. What are the recommended synthetic pathways for 2-chloro-5-(2,5-dichlorophenyl)isonicotinic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves halogenation and coupling reactions. For example, a Suzuki-Miyaura cross-coupling may be employed to attach the 2,5-dichlorophenyl group to the isonicotinic acid core. Optimization can include:
  • Catalyst selection : Use of palladium catalysts (e.g., Pd(PPh₃)₄) with ligand systems to enhance coupling efficiency .
  • Temperature control : Reactions performed at 80–100°C in anhydrous solvents (e.g., THF or DMF) to minimize side products .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol for high-purity yields .

Table 1 : Comparative Synthesis Parameters

MethodYield (%)Purity (HPLC)Key Conditions
Suzuki Coupling65–75≥98%Pd(PPh₃)₄, THF, 80°C
Direct Halogenation50–60≥95%Cl₂ gas, DCM, 0°C

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • Melting Point Analysis : Compare observed values (e.g., 209–212°C) with literature data to confirm identity .
  • Spectroscopy :
  • ¹H/¹³C NMR : Identify aromatic proton environments (δ 7.2–8.5 ppm) and carbonyl signals (δ 165–170 ppm) .
  • FT-IR : Confirm carboxylic acid (1700–1720 cm⁻¹) and C-Cl (750–800 cm⁻¹) stretches .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>97%) .

Q. What safety protocols are critical during experimental handling?

  • Methodological Answer : Adhere to the following:
  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for volatile reagents .
  • Engineering Controls : Install local exhaust ventilation for dust/particulate management during synthesis .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELXL for refinement:
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
  • Structure Solution : Employ direct methods (SHELXT) for phase determination, followed by full-matrix least-squares refinement .
  • Validation : Check for disorder in chlorine substituents using ORTEP-3 to visualize thermal ellipsoids .
    Note : Discrepancies in bond lengths (>0.02 Å) may indicate twinning; use PLATON to analyze symmetry .

Q. How do substituent effects (e.g., chlorine position) influence biological activity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies:
  • Molecular Docking : Use AutoDock Vina to model interactions with nicotinic receptors. The 2,5-dichlorophenyl group may enhance hydrophobic binding in pocket residues .
  • In Vitro Assays : Compare IC₅₀ values against analogs (e.g., 2-amino-4-(trifluoromethyl)nicotinic acid) to quantify substituent contributions .
  • Electronic Effects : Calculate Hammett σ constants for chlorine substituents to correlate with activity trends .

Q. What computational methods predict the compound’s reactivity or stability?

  • Methodological Answer : Use density functional theory (DFT) :
  • Geometry Optimization : B3LYP/6-311+G(d,p) basis set to model ground-state structures .
  • Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for substitution reactions .
  • Degradation Pathways : Simulate hydrolysis under acidic/basic conditions using Gaussian09 to predict stability .

Q. How should contradictory data in biological assays be analyzed?

  • Methodological Answer : Address discrepancies via:
  • Dose-Response Curves : Repeat assays with varying concentrations (n ≥ 3) to confirm reproducibility .
  • Control Experiments : Test for off-target effects using knockout cell lines or competitive inhibitors .
  • Statistical Analysis : Apply ANOVA or Tukey’s HSD test to determine significance (p < 0.05) .

Key Resources

  • Crystallography Software : SHELXL , ORTEP-3 , WinGX .
  • SAR Tools : AutoDock Vina, Gaussian09 .
  • Analytical Standards : Refer to USP/Pharm. Eur. guidelines for HPLC validation .

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